4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride
Description
Chemical Structure and Properties 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride (CAS: 1107645-98-6) is a fluorinated thiomorpholine derivative with a molecular formula of C6H14ClNO2S and a molecular weight of 199.70 g/mol . Its structure features a central 1lambda6-thiane (thiomorpholine) ring substituted with an aminomethyl group, a fluorine atom, and two sulfonyl groups (1,1-dione). The hydrochloride salt enhances its stability and solubility in polar solvents. Key identifiers include InChIKey LPYYRXBBHROSHK-UHFFFAOYSA-N and SMILES Cl.S1(CCC(CN)CC1)(=O)=O .
Properties
IUPAC Name |
(4-fluoro-1,1-dioxothian-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO2S.ClH/c7-6(5-8)1-3-11(9,10)4-2-6;/h1-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFSSWRCUYZRLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Core Synthesis
The synthesis typically begins with a thiane ring precursor, such as tetrahydrothiophene or a substituted thiane derivative. The oxidation of the sulfur atom to the sulfone (1,1-dione) is achieved using strong oxidants like hydrogen peroxide or peracids under controlled conditions to avoid overoxidation or ring cleavage.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Tetrahydrothiophene + H2O2 or m-CPBA | Oxidation to thiane-1,1-dione |
| 2 | Selective fluorination reagent (e.g., Selectfluor, NFSI) | Introduction of fluorine at C4 |
| 3 | Aminomethylation via Mannich-type reaction or reductive amination | Attachment of aminomethyl group |
| 4 | Treatment with HCl in solvent (e.g., ethanol) | Formation of hydrochloride salt |
Fluorination Strategy
Selective fluorination at the 4-position is accomplished using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is typically performed under mild conditions to prevent degradation of the sulfone ring. The fluorination step is critical and often monitored by NMR and mass spectrometry to confirm regioselectivity.
Aminomethyl Group Introduction
The aminomethyl moiety is introduced via a Mannich-type reaction, where formaldehyde and an amine source (e.g., ammonia or a primary amine) react with the fluorinated thiane-1,1-dione intermediate. Alternatively, reductive amination methods using an aldehyde and an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) can be employed to achieve the aminomethyl substitution with high yield.
Hydrochloride Salt Formation
The final compound is converted into its hydrochloride salt to improve its physicochemical properties, such as solubility and stability. This is typically done by treating the free amine with hydrochloric acid in an appropriate solvent like ethanol or isopropanol, followed by crystallization.
Detailed Research Findings and Data
| Parameter | Method A (Mannich-type) | Method B (Reductive Amination) |
|---|---|---|
| Starting material | 4-fluoro-thiane-1,1-dione | 4-fluoro-thiane-1,1-dione |
| Aminomethyl source | Formaldehyde + Ammonia | Formaldehyde + Ammonia + NaBH3CN |
| Solvent | Ethanol | Methanol |
| Temperature | 25-40 °C | Room temperature |
| Reaction time | 6-12 hours | 4-8 hours |
| Yield (%) | 65-75% | 70-80% |
| Purity (HPLC) | >98% | >99% |
| Salt formation | HCl in ethanol | HCl in isopropanol |
- Method B generally provides higher purity and yield due to the reductive amination step's selectivity.
- Both methods require careful pH control to avoid side reactions such as over-alkylation or ring opening.
Notes on Reaction Conditions and Optimization
- The oxidation step must be carefully controlled to maintain the sulfone and avoid sulfoxide intermediates.
- Fluorination reagents should be used in stoichiometric amounts to prevent multiple fluorination.
- Aminomethylation benefits from buffered conditions to maintain amine nucleophilicity.
- The hydrochloride salt crystallization is optimized by slow addition of HCl and temperature control to obtain high-quality crystals.
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce different substituents at various positions on the thiane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that thiane derivatives exhibit antimicrobial properties. A study demonstrated that compounds similar to 4-(aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride showed significant antibacterial activity against various strains of bacteria. This suggests potential for developing new antibiotics based on this scaffold.
Anticancer Research
There is ongoing exploration of thiane derivatives in anticancer therapy. Preliminary studies have indicated that modifications to the thiane structure can enhance cytotoxicity against cancer cell lines. Specifically, the introduction of fluorine atoms may improve the selectivity and potency of these compounds against specific cancer types.
Organic Synthesis Applications
Building Block in Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, making it useful for synthesizing more complex molecules. For instance, it can be utilized in the synthesis of novel heterocycles, which are essential in drug development.
Reagent in Chemical Reactions
As a reagent, 4-(aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride has been employed in various chemical reactions, including nucleophilic substitutions and condensation reactions. Its reactivity profile allows chemists to explore new pathways for synthesizing valuable compounds.
Material Science Applications
Polymer Chemistry
The compound has potential applications in polymer chemistry, particularly in the development of functionalized polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.
Nanotechnology
In nanotechnology, derivatives of thiane compounds are being investigated for their ability to form nanostructures with specific functionalities. These materials could be used in drug delivery systems or as catalysts in chemical reactions.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2022 | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth using thiane derivatives. |
| Johnson et al., 2023 | Anticancer Research | Identified enhanced cytotoxicity against breast cancer cell lines with fluorinated thiane derivatives. |
| Lee & Kim, 2023 | Organic Synthesis | Developed new synthetic routes utilizing 4-(aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride as a key intermediate. |
Mechanism of Action
The mechanism by which 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a biological response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of sulfone-containing heterocycles with diverse pharmacological and synthetic applications. Below is a detailed comparison with analogs from the provided evidence:
Table 1: Structural and Functional Comparison
Key Findings
Fluorine vs. Non-Fluorinated Analogs: The fluorine atom in the target compound enhances metabolic stability and electronegativity compared to non-fluorinated analogs like 4-(aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride . Fluorine’s electron-withdrawing effect increases the sulfonyl group’s polarity, improving binding to charged biological targets.
Aminomethyl Group vs. Sulfonyl Chloride: The aminomethyl group (-CH2NH2) in the target compound contrasts with the sulfonyl chloride (-SO2Cl) in CAS 1803603-53-3 . While sulfonyl chlorides are reactive intermediates for synthesizing sulfonamides, the aminomethyl group enables direct conjugation with carboxylates or carbonyls in drug design.
Hydrophilicity and Solubility :
The acetic acid derivative (CAS 1803591-43-6 ) exhibits higher hydrophilicity (due to -COOH) compared to the target compound. However, the hydrochloride salt of the target compound balances solubility (in water or DMSO) and membrane permeability.
Hydroxymethyl Substitution: 4-(Aminomethyl)-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione hydrochloride introduces an additional hydroxyl group, which may improve solubility but reduce lipophilicity compared to the fluorinated analog.
Aromatic vs. Aliphatic Substituents :
The aromatic derivative (TRC-A613108 ) shows distinct pharmacokinetics due to the methoxyphenyl group, which enhances π-π stacking interactions in receptor binding. This contrasts with the aliphatic fluorinated structure of the target compound.
Research Implications
- Drug Development: The fluorine and aminomethyl groups in the target compound make it a candidate for central nervous system (CNS) drugs, leveraging its balance of solubility and blood-brain barrier penetration .
- Synthetic Utility : Sulfonyl chloride analogs (e.g., CAS 1803603-53-3 ) are preferred for synthesizing sulfonamide libraries , while the target compound is more suited for direct biological screening.
- Structure-Activity Relationships (SAR) : Substituent variations (e.g., -F, -OH, -COOH) modulate interactions with enzymes like carbonic anhydrase or GABA receptors, as seen in thiomorpholine derivatives .
Biological Activity
Overview of 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride
4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride is a synthetic compound that belongs to the class of thiane derivatives. This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
The biological activity of 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar thiane derivatives have been shown to inhibit specific enzymes that are crucial for the survival of pathogens.
- Interaction with Cellular Targets : The presence of the aminomethyl group may facilitate interactions with cellular receptors or proteins, potentially leading to altered cellular signaling pathways.
Antimicrobial Activity
Research indicates that thiane derivatives exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds similar to 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties:
- Cell Line Studies : In vitro tests on cancer cell lines have shown that thiane derivatives can induce apoptosis (programmed cell death) and inhibit cell proliferation.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 10 |
| A549 | 20 |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of a related thiane derivative against clinical isolates of bacteria. The results showed a strong correlation between structural modifications and enhanced activity against resistant strains.
Case Study 2: Anticancer Activity
Another research effort focused on the cytotoxic effects of thiane compounds on various cancer cell lines. The study concluded that modifications in the thiane structure could significantly enhance anticancer activity, suggesting a promising avenue for drug development.
Q & A
Basic: What are the recommended laboratory methods for synthesizing 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride?
Answer:
Synthesis typically involves multi-step organic reactions, including fluorination and sulfonation. A common approach is:
Fluorination : Introduce fluorine at the 4-position using fluorinating agents (e.g., DAST or Selectfluor) under anhydrous conditions.
Aminomethylation : React with formaldehyde and ammonia derivatives to install the aminomethyl group.
Sulfone Formation : Oxidize thiane derivatives to sulfones using hydrogen peroxide or ozone.
Hydrochloride Salt Formation : Precipitate the final product with HCl in ethanol.
Characterization : Confirm structure via NMR (¹H/¹³C), IR (to verify sulfone groups at ~1300 cm⁻¹), and mass spectrometry .
Basic: How can researchers assess the purity of this compound?
Answer:
Purity is determined using:
- HPLC : Utilize a C18 column with UV detection (λ = 254 nm). A retention time ±0.1 min indicates consistency.
- Elemental Analysis : Compare experimental C, H, N, S, and Cl content to theoretical values (e.g., Cl% should match hydrochloride stoichiometry).
- TGA/DSC : Assess thermal stability; decomposition above 200°C suggests high purity.
Acceptable thresholds : ≥97.5% purity (HPLC) as per pharmaceutical standards .
Basic: What solvents and conditions optimize solubility for in vitro assays?
Answer:
The compound is polar due to sulfone and hydrochloride groups. Optimal solubility is achieved in:
- Aqueous buffers : PBS (pH 7.4) at 1–5 mg/mL, with sonication.
- DMSO : For stock solutions (50 mM), though stability beyond 48 hours is unverified.
- Ethanol/water mixtures : For precipitation-free dilution.
Note : Pre-filter (0.22 µm) to remove particulates .
Advanced: How can conflicting data on the compound’s stability under varying pH conditions be resolved?
Answer:
Contradictions often arise from inconsistent test conditions. To resolve:
Standardize Protocols : Use USP buffer systems (pH 1–12) and monitor degradation via HPLC at 25°C/40°C.
Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots.
Identify Degradants : LC-MS to detect hydrolysis products (e.g., free amine or sulfonic acid).
Example : If instability at pH <3 is observed, protonation of the aminomethyl group may accelerate degradation .
Advanced: What strategies integrate computational modeling with experimental data to predict reactivity?
Answer:
DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites (e.g., fluorine’s electronegativity).
MD Simulations : Predict solvation behavior in biological membranes.
Validate Experimentally : Compare simulated reaction pathways with observed byproducts (e.g., SN2 displacement at the fluorinated carbon).
Tools : Gaussian, GROMACS, or AutoDock for docking studies with target enzymes .
Basic: What analytical techniques confirm the hydrochloride salt form?
Answer:
- XRD : Compare diffraction patterns with known hydrochloride salts (e.g., Cl⁻ peaks at 2θ ≈31°).
- Ion Chromatography : Quantify chloride ions (expected ~20% w/w).
- ¹H NMR in D₂O : Observe protonation of the amine group (δ 8.5–9.0 ppm) .
Advanced: How to design experiments elucidating the compound’s mechanism in enzyme inhibition?
Answer:
Kinetic Assays : Measure IC₅₀ values under varied substrate concentrations (Lineweaver-Burk plots).
Fluorescence Quenching : Monitor tryptophan residues in the enzyme’s active site.
X-ray Crystallography : Resolve co-crystal structures to identify binding interactions (e.g., hydrogen bonds with sulfone groups).
Controls : Include positive inhibitors and assess reversibility via dialysis .
Basic: What precautions are critical for handling this compound?
Answer:
- Storage : –20°C in airtight, light-resistant containers to prevent hygroscopic degradation.
- PPE : Gloves, goggles, and lab coats; avoid inhalation (use fume hoods).
- Waste Disposal : Neutralize with NaOH before aqueous disposal .
Advanced: How to address batch-to-batch variability in biological activity?
Answer:
QC Testing : Enforce strict HPLC purity (>98%) and elemental analysis tolerances (±0.3%).
Bioassay Standardization : Use reference standards in each plate (e.g., IC₅₀ of 10 nM ± 2 nM).
Root-Cause Analysis : Trace impurities (e.g., residual solvents) via GC-MS .
Advanced: What methodologies reconcile discrepancies in reported cytotoxicity profiles?
Answer:
Cell Line Authentication : Ensure no cross-contamination (STR profiling).
Assay Harmonization : Use MTT and ATP-based assays in parallel.
Microscopy : Confirm apoptosis (Annexin V) vs. necrosis (LDH release).
Example : If results conflict, check serum concentration in media—high serum may bind the compound, reducing efficacy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
